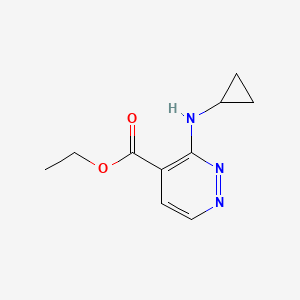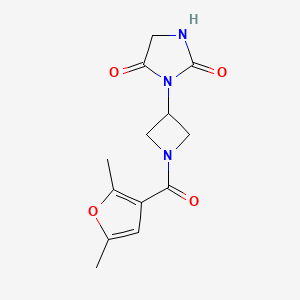
3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a furan ring, an azetidine ring, and an imidazolidine-2,4-dione group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure could result in a rigid, three-dimensional shape. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan, azetidine, and imidazolidine-2,4-dione groups. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The structural complexity and reactivity of compounds related to 3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione have been a subject of interest in the realm of organic chemistry. Researchers have explored the synthesis of glycolurils and their analogues, which include imidazolidine derivatives. These compounds have found applications across a broad spectrum, from pharmacologically active substances to building blocks in supramolecular chemistry. The development of novel synthesis methods for such compounds is continuously evolving, highlighting their significance in scientific research (Kravchenko et al., 2018).
Molecular Stability and Reactivity
The molecular design involving the imidazolidine-2,4-dione framework, akin to the compound , has been studied for its electronic properties and reactivity. These studies provide insights into the stability and structural preferences of N-heterocyclic carbene precursors, revealing the influence of electron delocalization on their chemical behavior. Such research is crucial for developing new compounds with enhanced π-acceptor characteristics, offering potential advancements in various fields, including medicinal chemistry (Hobbs et al., 2010).
Biomedical Applications
The exploration of imidazolidine-2,4-dione derivatives extends into biomedical research, where their potential as therapeutic agents is investigated. For example, the study of novel spirohydantoin compounds has demonstrated their efficacy in inducing apoptosis in leukemia cells, showcasing the potential of such derivatives in cancer therapy (Kavitha et al., 2009). Additionally, the antinociceptive effects of specific hydantoin derivatives have been documented, underscoring their relevance in developing new analgesic drugs (Queiroz et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-7-3-10(8(2)20-7)12(18)15-5-9(6-15)16-11(17)4-14-13(16)19/h3,9H,4-6H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTGSXNXXKAUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

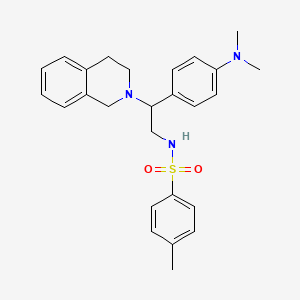
![5-[(4-Chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2958817.png)
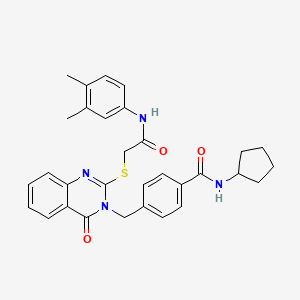
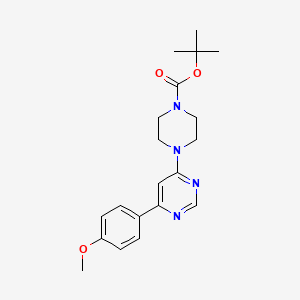
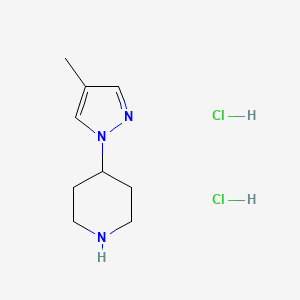
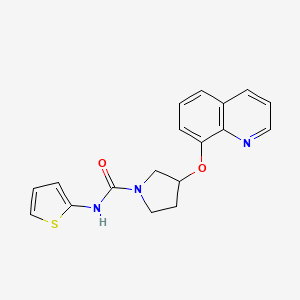


![Benzo[b]thiophene-3-ol, 4-methoxy-](/img/structure/B2958829.png)

![1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2958831.png)

